CO₂ Absorption Kinetics of 2-Amino-1-butanol vs. 2-Amino-2-methyl-1-propanol (AMP)
The CO₂ absorption rate constant (k₂) for 2-amino-1-butanol (AB) is faster than that of 2-amino-2-methyl-1-propanol (AMP) and diethanolamine (DEA), but slower than monoethanolamine (MEA). The kinetic rate constant for AB follows k₂ (M⁻¹ s⁻¹) = 2.93 × 10⁹ exp(−4029.9/T) with an activation energy of 33.51 kJ/mol [1].
| Evidence Dimension | CO₂ absorption rate constant (k₂) and activation energy |
|---|---|
| Target Compound Data | k₂ = 2.93 × 10⁹ exp(−4029.9/T) M⁻¹ s⁻¹; Eₐ = 33.51 kJ/mol |
| Comparator Or Baseline | AMP: slower kinetics; DEA: slower kinetics; MEA: faster kinetics (exact k₂ values not provided in abstract) |
| Quantified Difference | AB > AMP, AB > DEA, AB < MEA (qualitative ranking confirmed by Brønsted correlation) |
| Conditions | Stopped-flow technique, 293–313 K, total amine concentration up to 0.3 mol/L, aqueous solution |
Why This Matters
For carbon capture solvent selection, AB offers a kinetically favorable middle ground—faster than hindered amine AMP but with potentially lower regeneration energy than MEA, making the hydrochloride salt a viable precursor for AB-based capture formulations.
- [1] Rayer, A. V., et al. Reaction Kinetics of Carbon Dioxide with 2-Amino-1-butanol in Aqueous Solutions Using a Stopped-Flow Technique. Ind. Eng. Chem. Res. 2018, 57 (8), 2918–2926. View Source
